![molecular formula C14H20N2O2 B7492465 [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)
[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone, also known as DMEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMEM is a synthetic compound that belongs to the class of morpholinone derivatives. It is widely used in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone is not fully understood. However, studies have shown that [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects. It can inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various diseases. [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone can prevent oxidative stress and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone is also stable and can be stored for long periods without degradation. However, [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has some limitations for lab experiments. It is a relatively new compound, and its properties and potential applications are not fully understood. Additionally, [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone can be expensive to synthesize, which may limit its use in some research projects.
Zukünftige Richtungen
There are several future directions for the research and development of [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone. One potential direction is to explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent. Additionally, further research is needed to understand the exact mechanism of action of [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone and to identify its molecular targets.
Synthesemethoden
[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone is synthesized using a multi-step process that involves the reaction of 3-(dimethylamino) phenyl isocyanate with 2-methylmorpholine-4-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or N,N-dimethylformamide. The resulting product is then purified using column chromatography to obtain pure [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone.
Wissenschaftliche Forschungsanwendungen
[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, [3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has been shown to possess antiviral activity against the herpes simplex virus.
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-10-16(7-8-18-11)14(17)12-5-4-6-13(9-12)15(2)3/h4-6,9,11H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFXBZKZFRSCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

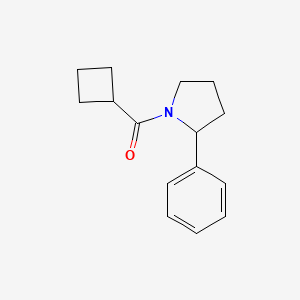
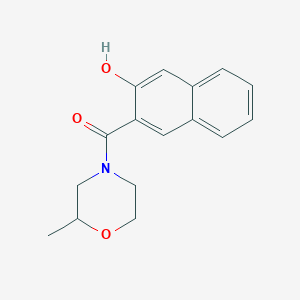
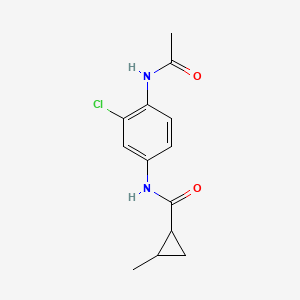
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)

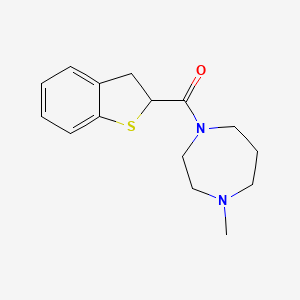

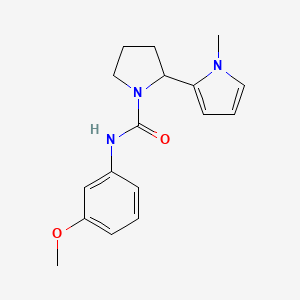

![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)
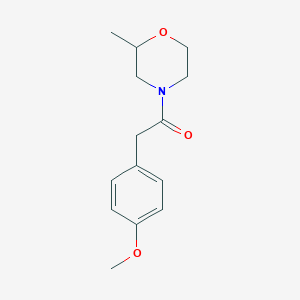
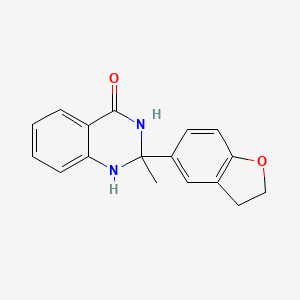
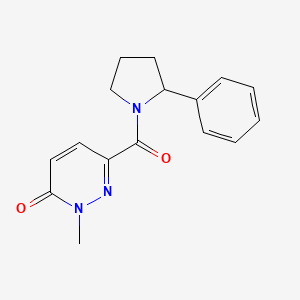
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)